molecular formula C14H11Cl2NO4S B2865682 2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid CAS No. 478260-83-2

2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid

Cat. No.: B2865682
CAS No.: 478260-83-2
M. Wt: 360.21
InChI Key: AQZISUCNMYWADD-UHFFFAOYSA-N
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Description

2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid is an organic compound with the molecular formula C14H11Cl2NO4S This compound is characterized by the presence of a sulfonyl group attached to a chlorinated aniline and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 4-chloroaniline.

    Reaction: The 4-chlorobenzenesulfonyl chloride reacts with 4-chloroaniline in the presence of a base such as triethylamine to form 4-chloro-N-(4-chlorophenyl)benzenesulfonamide.

    Acetylation: The resulting sulfonamide is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the aromatic rings can undergo oxidation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorinated aromatic rings can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonamide: Similar structure but lacks the acetic acid moiety.

    4-Chloroaniline: Contains the chlorinated aniline but lacks the sulfonyl and acetic acid groups.

    Sulfanilic Acid: Contains a sulfonyl group attached to an aniline but lacks the chlorination and acetic acid moiety.

Uniqueness

2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid is unique due to the combination of its sulfonyl, chlorinated aromatic, and acetic acid functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-N-(4-chlorophenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-10-1-5-12(6-2-10)17(9-14(18)19)22(20,21)13-7-3-11(16)4-8-13/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZISUCNMYWADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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